2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which could be related to the synthesis of “2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride”, has been discussed in a microreview . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Chemical Synthesis and Derivatives
2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride is involved in various chemical synthesis processes. It is used in the synthesis of Schiff and Mannich bases of isatin derivatives, as seen in the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and their subsequent reaction with isatin and 5-chloroisatin to form Schiff bases (Bekircan & Bektaş, 2008). Additionally, it plays a role in the synthesis of 5,8-Bis-{[1-13C]-{[2-[(2-hydroxyethyl)amino]ethyl]amino}}-1,4-dihydroxy-9,10-anthracenedione dihydrochloride, a compound synthesized from [13C]-sodium cyanide (Blanz & Zeller, 1989).
Receptor Differentiation
In the field of receptor studies, modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol with methyl or ethyl groups have been used to change sympathomimetic activity. This modification helps in differentiating β-receptor populations into β-1 and β-2 types, as demonstrated in research on receptors responsive to isoproterenol (Lands, Ludueña & Buzzo, 1967).
Antimicrobial and Anti-inflammatory Activities
Several studies have shown the antimicrobial and anti-inflammatory activities of compounds synthesized using 2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride. For instance, novel pyridine derivatives synthesized with this compound have exhibited variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat & Shaikh, 2011). Additionally, compounds like 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives, synthesized using this chemical, have shown good or moderate anti-inflammatory activity (Al-Omar et al., 2010).
Catalysis and Organic Synthesis
The compound is used in catalytic processes and organic synthesis. For example, zeolite-catalyzed intramolecular cyclization of 5-amino-1-pentanol to piperidine bases involves the use of 2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride (Reddy, Kulkarni & Subrahmanyam, 1994).
Corrosion Inhibition
In the field of corrosion science, derivatives like 2-[{2-[bis-(2-hydroxyethyl)amino]ethyl}(2-hydroxyethyl)amino]ethanol have demonstrated effectiveness as corrosion inhibitors in certain conditions, highlighting another application of this chemical (Herrag et al., 2010).
properties
IUPAC Name |
2-[ethyl(piperidin-2-ylmethyl)amino]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-2-12(7-8-13)9-10-5-3-4-6-11-10;;/h10-11,13H,2-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBGRCIBLCWYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1CCCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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